molecular formula C24H40O5 B1232289 Bitocholic acid

Bitocholic acid

Cat. No.: B1232289
M. Wt: 408.6 g/mol
InChI Key: JVQJVQQIJKFTBS-OIQRMTBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bitocholic acid (3α,12α,23R-trihydroxy-5β-cholan-24-oic acid) is a rare C24 bile acid characterized by hydroxylation at the C23 position of the steroid nucleus. It is a primary bile acid found in certain snake species, particularly within the Viperidae family (e.g., Bitis, Cerastes) . Unlike most vertebrate bile acids, which are hydroxylated at C7 (e.g., cholic acid, CA), this compound lacks a hydroxyl group at this position, making it a 7-deoxy bile acid . Its biosynthesis pathway remains unclear, but it is hypothesized to involve 16α-hydroxylation of deoxycholic acid (DCA) in snakes that feed infrequently, leading to accumulation of 7-deoxy intermediates . This compound has a molecular formula of C24H40O5 (molecular weight: 408.29) and shares structural similarities with other trihydroxy bile acids but differs in hydroxylation patterns .

Properties

Molecular Formula

C24H40O5

Molecular Weight

408.6 g/mol

IUPAC Name

(2R,4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxypentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(10-20(26)22(28)29)17-6-7-18-16-5-4-14-11-15(25)8-9-23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15-,16+,17-,18+,19+,20-,21+,23+,24-/m1/s1

InChI Key

JVQJVQQIJKFTBS-OIQRMTBLSA-N

SMILES

CC(CC(C(=O)O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](C[C@H](C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CC(C(=O)O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Bitocholic acid is structurally and functionally distinct from other bile acids. Below is a detailed comparison with key analogues:

Structural Comparison

Compound Hydroxylation Pattern Species of Origin Key Structural Feature
This compound 3α,12α,23R-trihydroxy-5β-cholan-24-oic Vipers (Viperidae) C23 hydroxylation, 7-deoxy
Cholic acid (CA) 3α,7α,12α-trihydroxy-5β-cholan-24-oic Humans, rodents, most vertebrates C7 hydroxylation
Pythocholic acid 3α,12α,16α-trihydroxy-5β-cholan-24-oic Basal snakes (Boidae, Pythonidae) C16 hydroxylation, 7-deoxy
Deoxycholic acid 3α,12α-dihydroxy-5β-cholan-24-oic Intestinal bacterial metabolite Secondary bile acid, 7-deoxy

This compound and pythocholic acid are both 7-deoxy bile acids but differ in hydroxylation sites (C23 vs. C16), reflecting divergent evolutionary adaptations in snakes .

Physicochemical Properties

  • Critical Micellar Concentration (CMC): this compound has a CMC similar to trihydroxy bile acids like CA (~2–4 mM) due to its three hydroxyl groups, which enhance hydrophilicity .
  • pKa: The C23 hydroxyl group lowers the pKa of this compound to 3.8, compared to 4.2 for C22-hydroxylated analogues (e.g., haemulcholic acid) and ~5.0 for CA . This increased acidity reduces intestinal absorption, promoting efficient biliary secretion without conjugation .

Evolutionary Context

This compound is evolutionarily significant as a marker of adaptation in snakes. Its 7-deoxy structure contrasts with the 7α-hydroxylated bile acids dominant in mammals, which require 7α-hydroxylation for cholesterol homeostasis . The absence of 7-hydroxylation in snakes may reflect metabolic trade-offs in low-feeding-frequency species .

Data Tables

Table 1: Key Physicochemical Parameters

Property This compound Cholic Acid Deoxycholic Acid
Molecular Weight 408.29 408.57 392.57
pKa 3.8 ~5.0 ~6.0
CMC (mM) 2–4 3–5 1–2
Biliary Excretion >80% unchanged <20% unchanged <40% unchanged

Table 2: Species-Specific Bile Acid Profiles

Species Primary Bile Acid Hydroxylation Pattern
Bitis spp. (Vipers) This compound 3α,12α,23R-trihydroxy
Pythonidae Pythocholic acid 3α,12α,16α-trihydroxy
Humans Cholic acid 3α,7α,12α-trihydroxy

Q & A

Q. What experimental methodologies are recommended for identifying the mechanism of action of Bitocholic acid in metabolic pathways?

To elucidate mechanisms, combine in vitro enzymatic assays (e.g., using recombinant enzymes like CYP7A1 or FXR receptors) with in silico molecular docking simulations. Validate findings via knockout cell models or animal studies to confirm target specificity. Analytical techniques such as LC-MS/MS should quantify metabolite changes, while transcriptomic profiling (RNA-seq) can identify downstream gene regulation .

Q. How should researchers assess the purity and structural integrity of synthesized this compound batches?

Employ a tiered analytical workflow:

  • Purity : Use HPLC with UV/ELSD detection and compare retention times against certified standards.
  • Structural confirmation : Perform NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS).
  • Contaminant screening : Conduct GC-MS for residual solvents and ICP-OES for heavy metals. Document all protocols in alignment with journal reproducibility guidelines .

Q. What are the critical factors in designing dose-response studies for this compound’s hepatoprotective effects?

  • Dose range : Base initial doses on prior in vivo LD50 data and adjust using allometric scaling.
  • Controls : Include vehicle-only and positive controls (e.g., ursodeoxycholic acid).
  • Endpoints : Measure serum ALT/AST, hepatic glutathione levels, and histopathological scoring. Ensure statistical power via a priori sample size calculations (G*Power software) .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetics across studies be resolved?

Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., species differences, formulation excipients). Validate via crossover studies in standardized models (e.g., Sprague-Dawley rats) under controlled conditions. Apply mixed-effects modeling to account for inter-study variability .

Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioavailability?

  • Structural modification : Introduce polar groups (e.g., sulfation) to improve aqueous solubility.
  • Delivery systems : Test lipid nanoparticles or cyclodextrin complexes using DOE (Design of Experiments) principles.
  • In vitro permeability : Assess via Caco-2 cell monolayers and correlate with in vivo bioavailability in rodent models .

Q. How should researchers address discrepancies in this compound’s receptor binding affinity reported in literature?

  • Assay standardization : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) with uniform buffer conditions (pH 7.4, 150 mM NaCl).
  • Negative controls : Include non-specific binding assays (e.g., FXR knockout tissues).
  • Data normalization : Express results as ΔΔG values relative to a reference compound (e.g., obeticholic acid) .

Q. What are the best practices for integrating multi-omics data to study this compound’s therapeutic potential?

  • Workflow : Pair transcriptomic (RNA-seq) and metabolomic (LC-MS) datasets with pathway enrichment tools (KEGG, Reactome).
  • Validation : Use CRISPR-Cas9 gene editing to silence candidate targets and observe phenotypic changes.
  • Data sharing : Adhere to FAIR principles by depositing raw data in repositories like MetaboLights or GEO .

Methodological Guidance

Q. How to design a robust protocol for this compound’s in vivo toxicity profiling?

Follow OECD Guideline 407:

  • Dosing : Administer orally for 28 days at 3 dose levels (subtoxic, therapeutic, supratherapeutic).
  • Endpoints : Monitor body weight, organ coefficients (liver/kidney), hematology, and histopathology.
  • Ethics : Obtain IACUC approval and include humane endpoints to minimize suffering .

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects in cell-based assays?

  • Non-linear regression : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism.
  • Outlier handling : Apply Grubbs’ test or ROUT method (Q=1%).
  • Multiplicity adjustment : Use Benjamini-Hochberg correction for high-throughput screens .

Data Reproducibility & Reporting

Q. How to ensure reproducibility of this compound research across laboratories?

  • Detailed protocols : Specify equipment models (e.g., Waters ACQUITY UPLC), software versions, and reagent LOT numbers.
  • Negative results : Report failed experiments (e.g., instability in PBS) to avoid publication bias.
  • Collaborative trials : Participate in inter-laboratory ring tests to harmonize methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bitocholic acid
Reactant of Route 2
Bitocholic acid

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